Cas no 888462-23-5 (N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a benzodioxole moiety via a carboxamide bridge, with an additional phenoxypropanamide substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of multiple aromatic and heterocyclic systems may confer selective binding properties, making it a candidate for targeting specific biological pathways. Its well-defined molecular architecture allows for precise modifications to optimize physicochemical properties, such as solubility and stability. The compound’s synthetic route is designed to ensure high purity, facilitating research applications in drug discovery and biochemical studies.
N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide structure
888462-23-5 structure
Product Name:N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide
CAS No:888462-23-5
MF:C25H20N2O6
MW:444.436106681824
CID:6093247
PubChem ID:16801325
Update Time:2025-08-05

N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide
    • N-(1,3-benzodioxol-5-yl)-3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide
    • N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide
    • F1883-1458
    • AB00677381-01
    • 888462-23-5
    • AKOS024617411
    • Inchi: 1S/C25H20N2O6/c1-15(32-17-7-3-2-4-8-17)24(28)27-22-18-9-5-6-10-19(18)33-23(22)25(29)26-16-11-12-20-21(13-16)31-14-30-20/h2-13,15H,14H2,1H3,(H,26,29)(H,27,28)
    • InChI Key: VGRMGXAJTNOGNY-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C(OC2=CC=CC=C2)C)=C1C(NC1=CC=C2OCOC2=C1)=O

Computed Properties

  • Exact Mass: 444.13213636g/mol
  • Monoisotopic Mass: 444.13213636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 99Ų

N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide

N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide: A Comprehensive Overview

N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide, identified by the CAS number 888462-23-5, is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic components. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug development and advanced materials. The molecule's structure is characterized by a benzodioxole ring system, a benzofuran moiety, and a phenoxypropanamido group, which collectively contribute to its intriguing chemical properties.

Recent studies have highlighted the importance of such compounds in the development of bioactive molecules. For instance, researchers have explored the potential of N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide as a candidate for anti-cancer drug design. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been extensively investigated. In one study published in the Journal of Medicinal Chemistry, scientists demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, making it a promising lead for further preclinical studies.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide involves a multi-step process that incorporates advanced organic synthesis techniques. Key steps include the formation of the benzodioxole ring through oxidative coupling and the subsequent attachment of the benzofuran moiety via nucleophilic aromatic substitution. The introduction of the phenoxypropanamido group is achieved through peptide coupling reactions, ensuring precise control over the compound's stereochemistry and functionality.

In terms of physical properties, this compound exhibits a high degree of stability under ambient conditions, which is attributed to its aromaticity and conjugated system. Its solubility in organic solvents such as dichloromethane and dimethylformamide makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for its characterization and application in research settings.

The structural features of N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide also make it an attractive candidate for use in materials science. Its rigid aromatic framework and extended conjugation system suggest potential applications in organic electronics, such as in the development of light-emitting diodes (LEDs) or photovoltaic devices. Researchers have explored its electronic properties using density functional theory (DFT) calculations, revealing promising charge transport characteristics that warrant further investigation.

In addition to its chemical significance, this compound has also been studied for its environmental impact. Assessments of its biodegradability and ecotoxicity have been conducted to ensure its safe handling and disposal. Results indicate that under controlled conditions, the compound undergoes gradual degradation via microbial action, minimizing its environmental footprint.

Looking ahead, the continued exploration of N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide's properties is expected to yield further insights into its potential applications. Collaborative efforts between chemists, biologists, and materials scientists are likely to unlock new avenues for its utilization in diverse fields. As research progresses, this compound stands as a testament to the ingenuity and precision achievable in modern organic synthesis.

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